![molecular formula C20H38O5 B12529861 (3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid CAS No. 677761-67-0](/img/structure/B12529861.png)
(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid is a complex organic compound belonging to the class of fatty acyls It is characterized by the presence of two decanoic acid chains, each with a hydroxyl group at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid typically involves esterification reactions. One common method is the reaction between (3R)-3-hydroxydecanoic acid and decanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the precursor molecules, which are then chemically modified to yield the final product. This method is advantageous due to its potential for large-scale production and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Formation of (3R)-3-oxodecanoic acid or (3R)-3-decanoyloxydecanoic acid.
Reduction: Formation of (3R)-3-decanoyloxydecanol.
Substitution: Formation of (3R)-3-{[(3R)-3-bromodecanoyl]oxy}decanoic acid.
Wissenschaftliche Forschungsanwendungen
(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of (3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid involves its interaction with specific molecular targets, such as enzymes involved in fatty acid metabolism. It may inhibit or activate these enzymes, thereby affecting various biochemical pathways. The compound’s hydroxyl and ester groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-hydroxydecanoyl-CoA: A coenzyme A derivative with similar structural features.
®-3-hydroxyoctanoic acid: A shorter-chain analog with comparable properties.
®-3-hydroxyhexanoic acid: Another shorter-chain analog with similar reactivity.
Uniqueness
(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid is unique due to its specific configuration and the presence of two decanoic acid chains. This structural arrangement imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
677761-67-0 |
|---|---|
Molekularformel |
C20H38O5 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
(3R)-3-[(3R)-3-hydroxydecanoyl]oxydecanoic acid |
InChI |
InChI=1S/C20H38O5/c1-3-5-7-9-11-13-17(21)15-20(24)25-18(16-19(22)23)14-12-10-8-6-4-2/h17-18,21H,3-16H2,1-2H3,(H,22,23)/t17-,18-/m1/s1 |
InChI-Schlüssel |
ZFPAFAWFRTWCSK-QZTJIDSGSA-N |
Isomerische SMILES |
CCCCCCC[C@H](CC(=O)O[C@H](CCCCCCC)CC(=O)O)O |
Kanonische SMILES |
CCCCCCCC(CC(=O)OC(CCCCCCC)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


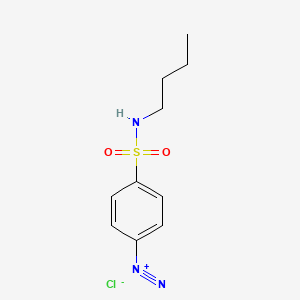
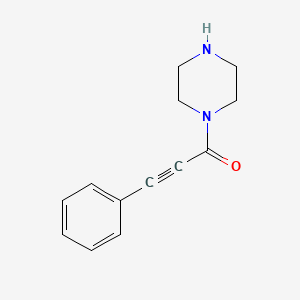

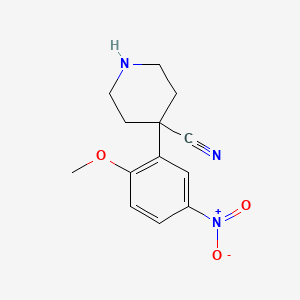

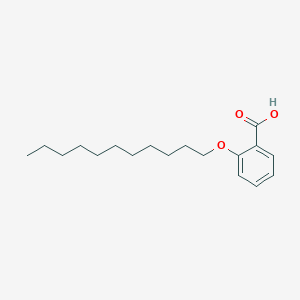
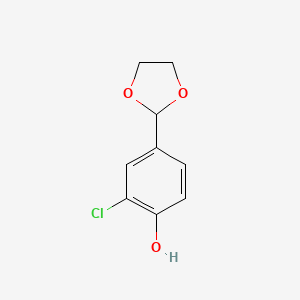
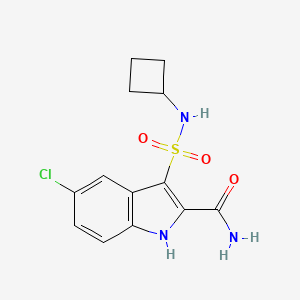
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
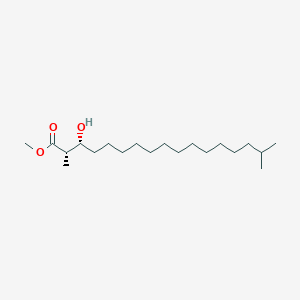
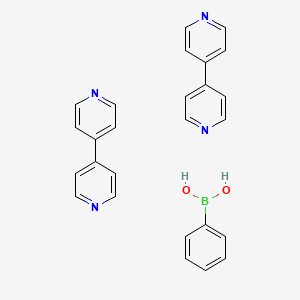
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
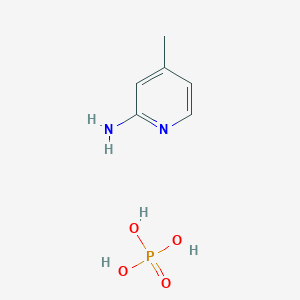
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
